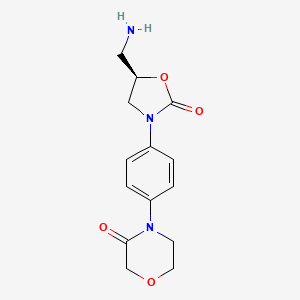
(R)-4-(4-(5-(氨甲基)-2-氧代恶唑烷-3-基)苯基)吗啉-3-酮
描述
(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, also known as (R)-AMPO, is an organic compound that belongs to the class of oxazolidinones. It is a chiral molecule with a three-dimensional structure, which is composed of a morpholine ring, a phenyl ring, and an oxazolidinone ring. (R)-AMPO has been studied extensively due to its potential applications in medicinal chemistry, pharmacology, and biochemistry.
科学研究应用
1. 结构和光谱研究
(R)-4-(4-(5-(氨甲基)-2-氧代恶唑烷-3-基)苯基)吗啉-3-酮是利奈唑胺合成中的前体,其结构和光谱性质已被广泛研究。固态核磁共振 (SS NMR) 光谱和电子电离质谱已被用来分析利奈唑胺多晶型的晶体晶格中的动态分子无序。这项研究为利奈唑胺及其前体的分子行为提供了重要的见解 (Wielgus, Paluch, Frelek, Szczepek, & Potrzebowski, 2015)。
2. 抗肿瘤活性
该化合物的合成衍生物已被研究其抗肿瘤特性。源自含吗啉化合物的氨甲基化叔氨基醇盐酸盐在抗肿瘤活性测试中显示出有希望的结果,突出了这些衍生物在癌症研究中的潜力 (Isakhanyan 等人,2016 年)。
3. 代谢生物转化研究
该化合物在药代动力学研究中也很重要。例如,使用液相色谱-串联质谱法研究了 FYL-67(一种新型恶唑烷酮抗菌药,带有吗啉环)的代谢生物转化。这项研究对于了解药物的药效学和毒性动力学至关重要 (Sang 等人,2016 年)。
4. 抗氧化活性 QSAR 分析
已经对含吗啉衍生物进行了 QSAR(定量构效关系)分析,以评估它们作为抗氧化剂的潜力。该分析为设计新的潜在抗氧化剂提供了理论基础,表明这些化合物在药物化学的各个领域中的广泛适用性 (Drapak 等人,2019 年)。
5. 抗菌和抗真菌活性
几项研究已经合成并测试了含吗啉衍生物的抗菌和抗真菌活性,证明了这些化合物在开发新的抗菌剂中的潜力。这些研究对于持续对抗耐药病原体至关重要 (Patil 等人,2017 年)。
属性
IUPAC Name |
4-[4-[(5R)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXXSYVEWAYIGZ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was (R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one identified as a degradation product of Rivaroxaban?
A1: The research article describes a stability study of Rivaroxaban under various stress conditions according to ICH guidelines []. The study found Rivaroxaban susceptible to degradation under acidic conditions. Using HPTLC with MS/TOF, researchers separated and characterized the degradation products, one of which was identified as (R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. The identification was based on the mass spectral data and fragmentation patterns obtained from the MS/TOF analysis, combined with IR and NMR data [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





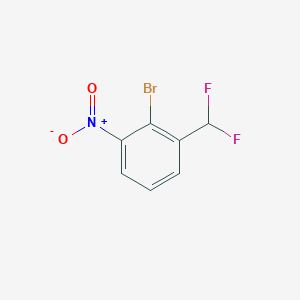


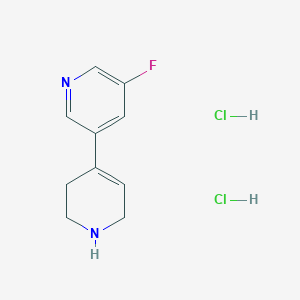

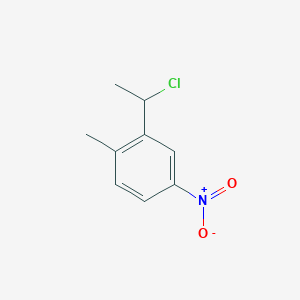
![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)
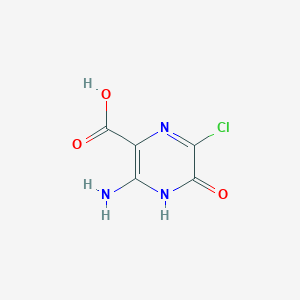
![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)
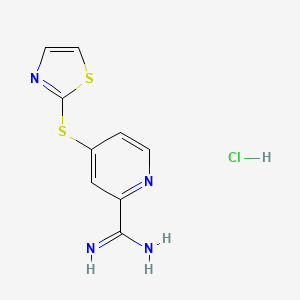
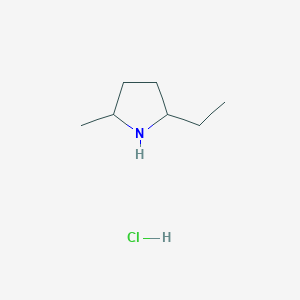
![2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377167.png)